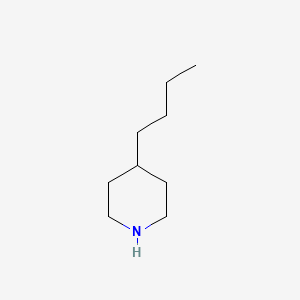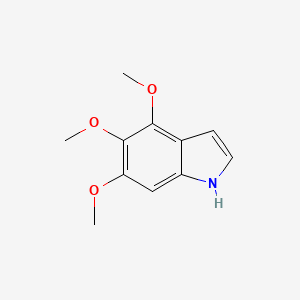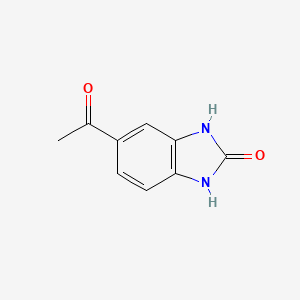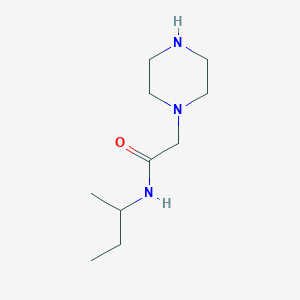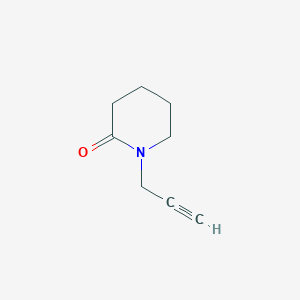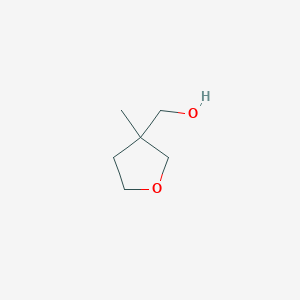
(3-Methyloxolan-3-yl)methanol
Übersicht
Beschreibung
The compound (3-Methyloxolan-3-yl)methanol is a molecule of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and biological activity. While the provided data does not directly discuss (3-Methyloxolan-3-yl)methanol, it does provide insights into similar compounds that can help infer some properties and applications of the target molecule.
Synthesis Analysis
The synthesis of related compounds involves chiral auxiliaries and controlled alkylation reactions. For instance, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized using a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, which suggests that similar methodologies could potentially be applied to the synthesis of (3-Methyloxolan-3-yl)methanol .
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Methyloxolan-3-yl)methanol has been characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol was determined to be in the monoclinic system with a non-planar 1,3-dioxane ring exhibiting a chair conformation . This suggests that (3-Methyloxolan-3-yl)methanol may also exhibit a non-planar ring structure, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to (3-Methyloxolan-3-yl)methanol can be inferred from their synthesis and crystal structure. The presence of hydroxymethyl groups and the potential for hydrogen bonding interactions suggest that (3-Methyloxolan-3-yl)methanol could participate in various chemical reactions, such as aldol reactions or serve as a precursor for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to (3-Methyloxolan-3-yl)methanol can be deduced from their synthesis and structural analysis. For instance, the crystal structure analysis of a related compound revealed the presence of intramolecular hydrogen bonds, which could affect the boiling point, solubility, and stability of (3-Methyloxolan-3-yl)methanol . Additionally, the chair conformation of the dioxane ring and the potential for intermolecular hydrogen bonding could influence the melting point and crystal packing of the compound .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
(3-Methyloxolan-3-yl)methanol has been explored for its use in asymmetric synthesis. For instance, it has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, leveraging bidentate chelation-controlled alkylation of glycolate enolate. This approach is significant for the synthesis of optically active compounds (Jung, Ho, & Kim, 2000).
Catalysis in Chemical Reactions
In catalysis, (3-Methyloxolan-3-yl)methanol plays a role in condensation reactions involving glycerol and various aldehydes to form cyclic acetals, which are potential novel platform chemicals. These reactions, often utilizing solid acids as heterogeneous catalysts, show the potential of this compound in facilitating the conversion of glycerol into valuable chemical products (Deutsch, Martin, & Lieske, 2007).
Biofuel Applications
There is research exploring the use of glycerol derivatives, such as (3-Methyloxolan-3-yl)methanol, as additives in diesel fuel. Studies on the performance and emission characteristics of diesel engines powered with diesel-glycerol derivative blends show potential benefits, including reduced emissions and improved fuel properties (Oprescu et al., 2014).
Methanol Synthesis
In the context of methanol synthesis, the compound has been studied for its role in the conversion of CO2 and H2 into methanol, highlighting its potential in sustainable fuel production. This research also delves into the effects of various reaction conditions on the catalytic performance of the process (Gao & Au, 2000).
Methanol as a Substrate in Biological Production
The use of methanol in biological systems, such as in engineered Escherichia coli for the conversion of methanol into metabolites, is another application. This demonstrates the versatility of methanol, and by extension, its derivatives, in supporting the growth and production of specialty chemicals in microbial systems (Whitaker et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methyloxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295142 | |
| Record name | Tetrahydro-3-methyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyloxolan-3-yl)methanol | |
CAS RN |
15833-64-4 | |
| Record name | Tetrahydro-3-methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-methyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyloxolan-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)



![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
